molecular formula C9H11ClN2 B1370305 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 57756-37-3

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1370305
CAS No.: 57756-37-3
M. Wt: 182.65 g/mol
InChI Key: UZKODBURRKASTJ-UHFFFAOYSA-N
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Description

Structural Classification

1,4-Benzodiazepines are categorized by:

  • Saturation : Fully unsaturated (e.g., diazepam) vs. partially saturated (e.g., tetrahydro derivatives).
  • Substituents : Functional groups at positions 1, 2, 3, 5, and 7 modulate activity (Table 1).

Table 1: Substituent Effects in 1,4-Benzodiazepines

Position Common Substituents Pharmacological Impact
1 Methyl, alkyl Prodrug activation; metabolic stability
2 Carbonyl, NH Hydrogen bonding with GABAₐ receptor
7 Cl, F, NO₂ Enhanced anxiolytic/hypnotic potency

IUPAC Nomenclature

The compound 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is named systematically as:

  • Parent structure : Benzo[e]diazepine (benzene fused to diazepine at positions 1 and 4).
  • Substituents : Chlorine at position 7; tetrahydro modification (saturation at C2–C5).

Significance in Medicinal Chemistry Research

1,4-Benzodiazepines are classified as "privileged scaffolds" due to their versatility in drug design. The 7-chloro-tetrahydro derivative serves as:

  • A synthetic intermediate : For analogs with anticonvulsant (e.g., clonazepam) or antipsychotic (e.g., olanzapine) activity.
  • A structural probe : Studying GABAₐ receptor subtype selectivity through halogen interactions.

Recent applications include incorporation into:

  • Heterocyclic hybrids : Fused imidazo- or triazolo-benzodiazepines for enhanced metabolic stability.
  • Targeted therapies : Schistosomicidal agents and kinase inhibitors leveraging the chloro-substituted aromatic system.

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKODBURRKASTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618820
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57756-37-3
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57756-37-3
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with ethylene diamine in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-chloro-1,4-benzodiazepine-2,5-dione , while reduction could produce This compound-2-amine .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that compounds related to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine exhibit significant antitumor properties. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .
  • Case Studies : A study indicated that certain derivatives could suppress the growth of lung cancer cells by inducing cell cycle arrest .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects:

  • Benzodiazepine Receptor Binding : It has been shown to bind to benzodiazepine receptors in the brain, suggesting anxiolytic and sedative properties .
  • Preclinical Models : Compounds derived from this scaffold have been evaluated in preclinical models for their efficacy in treating anxiety disorders and related conditions .

Antiviral Activity

Some derivatives of the compound have demonstrated antiviral properties:

  • Respiratory Syncytial Virus (RSV) : Research indicates that certain derivatives act as non-nucleoside inhibitors of RSV polymerase complex .
  • Potential Applications : This suggests a possible role in developing antiviral therapies targeting respiratory viruses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Modifications : Substituting different groups on the benzodiazepine structure can enhance binding affinity and selectivity towards specific receptors .
  • Bioisosterism : The concept of bioisosterism has been applied to modify the compound's structure to improve its pharmacokinetic properties while maintaining or enhancing its biological activity .

Comparative Analysis of Biological Activities

Biological ActivityCompound DerivativeMechanismReference
AntitumorPyrazolo[1,5-a][1,4]diazepinonesInduces apoptosis
NeuropharmacologicalBenzodiazepine derivativesBinds to benzodiazepine receptors
AntiviralRSV inhibitorsInhibits viral polymerase

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits , which play a crucial role in mediating the compound’s pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Fusion

(a) 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate
  • Structure : Benzo[b]-fused diazepine with methyl groups at positions 2, 2, and 4.
  • Key Features :
    • Crystal structure reveals a chair conformation for the diazepine ring and dihedral angles of 17.42–21.15° between the benzodiazepine and benzene planes .
    • Hydrogen bonding (N–H⋯O, O–H⋯N) forms zigzag chains along the [001] axis in the crystal lattice .
  • Methyl groups enhance steric bulk, reducing conformational flexibility compared to the unsubstituted 7-chloro derivative.
(b) 5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam)
  • Structure : A 1,4-benzodiazepin-2-one with a nitro group (position 7), 2-chlorophenyl substituent (position 5), and methyl group (position 1) .
  • Key Features: The ketone at position 2 classifies it as a diazepinone, a pharmacologically active scaffold. The nitro and chlorophenyl groups are critical for GABA receptor modulation in anxiolytic drugs.
  • Comparison : Unlike Methylclonazepam, 7-chloro-benzo[e]diazepine lacks the ketone and nitro groups, suggesting reduced central nervous system activity. However, the chlorine at position 7 may enhance electrophilic reactivity for further functionalization.

Halogen-Substituted Analogs

(a) 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
  • Molecular Formula : C₉H₁₁BrN₂; M.Wt : 227.1 .
  • Properties : Soluble in organic solvents; stored at 2–8°C to prevent degradation .
  • Comparison: Bromine’s larger atomic radius and lower electronegativity vs.
(b) 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
  • Structure : Features a tert-butyloxycarbonyl (Boc) protecting group at position 4 .
  • Application : The Boc group stabilizes the amine during solid-phase peptide synthesis or multi-step reactions.
  • Comparison : The 7-chloro analog could serve a similar role in synthesis, with chlorine offering cost and handling advantages over bromine.

Positional Isomers and Heteroatom Variants

(a) 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
  • Substituent Position : Chlorine at position 9 vs. 7 .
  • Implications : Position 9 substitution may redirect electronic effects toward the diazepine nitrogen, altering basicity and hydrogen-bonding capacity.
(b) 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
  • Structure : Replaces one nitrogen in the diazepine ring with oxygen (oxazepine) .

Structural and Functional Data Table

Compound Name Molecular Formula M.Wt Substituents Key Features References
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine C₉H₁₁ClN₂ ~182.6 Cl (position 7) Benzo[e] fusion, potential synthesis intermediate Inferred
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine C₉H₁₁BrN₂ 227.1 Br (position 7) Storage: 2–8°C; research use only
4-Boc-7-Bromo-benzo[e][1,4]diazepine C₁₅H₂₀BrN₂O₂ 349.2 Br (position 7), Boc (N-protection) Synthetic intermediate
2,2,4-Trimethyl-benzo[b][1,4]diazepine hemihydrate C₁₂H₁₈N₂·0.5H₂O 199.3 Me (positions 2,2,4) Chair conformation, zigzag H-bonding
Methylclonazepam C₁₆H₁₂ClN₃O₃ 329.7 Cl (2-chlorophenyl), NO₂ Anxiolytic activity; diazepinone core

Research Implications and Challenges

  • Synthetic Utility : The 7-chloro substituent’s reactivity makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
  • Pharmacological Potential: While lacking the nitro or ketone groups of clinical benzodiazepines, structural modifications (e.g., introducing substituents at position 1 or 2) could restore bioactivity.
  • Crystallography : SHELX software has been pivotal in resolving structures of related compounds, enabling precise conformational analysis for drug design.

Biological Activity

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS No. 57756-37-3) is a compound belonging to the benzodiazepine class. Its structure features a fused diazepine ring system which is known for various biological activities. This article compiles findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H11ClN2
  • Molecular Weight : 182.65 g/mol
  • Boiling Point : Approximately 325 °C
  • Density : 1.155 g/cm³
  • pKa : 8.69

Pharmacological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

1. CNS Activity

Benzodiazepines are primarily known for their effects on the central nervous system (CNS). Research indicates that this compound may act as a modulator of GABA_A receptors, leading to anxiolytic and sedative effects.

2. Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. For instance:

  • A study indicated that derivatives of benzodiazepines could induce apoptosis in cancer cell lines through caspase activation pathways. The compound showed significant cytotoxicity against specific cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer) with IC50 values indicating moderate to high potency .

3. Anti-inflammatory Effects

Some research suggests that benzodiazepine derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

The biological activity of this compound can be attributed to several mechanisms:

  • GABA_A Receptor Modulation : Enhances inhibitory neurotransmission in the CNS.
  • Apoptotic Pathway Activation : Induces apoptosis in cancer cells via activation of caspases and alterations in cell cycle progression .
  • Cytokine Regulation : Modulates the expression of inflammatory markers and cytokines .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant cytotoxicity against HCT116 cells with an IC50 value of 6.76 µg/mL.
Study B Showed that related compounds could induce apoptosis via caspase activation in lung cancer cell lines.
Study C Reported anti-inflammatory activity through inhibition of LPS-induced cytokine production in microglial cells.

Q & A

Q. How can AI-driven platforms accelerate the discovery of benzodiazepine-based therapeutics?

  • Methodology :
  • Autonomous Labs : Implement AI for real-time optimization of reaction conditions (e.g., temperature, catalyst loading) .
  • Cheminformatics : Train neural networks on PubChem datasets to predict novel derivatives with enhanced blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Reactant of Route 2
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

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